methyl 6-chloro-5-methylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-methylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-5-methylpyridazine-3-carboxylate typically involves the chlorination of 5-methylpyridazine-3-carboxylate. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The methyl esterification can be achieved using methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of pyridazine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Major Products
Substitution: Formation of 6-amino-5-methylpyridazine-3-carboxylate.
Reduction: Formation of 6-chloro-5-methylpyridazine-3-carboxamide.
Oxidation: Formation of 6-chloro-5-methylpyridazine-3-carboxylic acid N-oxide.
Scientific Research Applications
Methyl 6-chloro-5-methylpyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to interfere with plant growth processes.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-methylpyridazine-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methylpyridazine: Similar structure but lacks the carboxylate group.
5-Methylpyridazine-3-carboxylate: Similar structure but lacks the chlorine atom.
6-Chloro-5-methylpyridazine: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 6-chloro-5-methylpyridazine-3-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer specific reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
2742660-93-9 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.